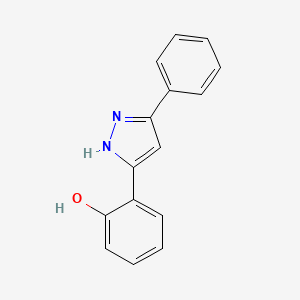

2-(5-phenyl-1H-pyrazol-3-yl)phenol

Description

2-(5-Phenyl-1H-pyrazol-3-yl)phenol (CAS: 121911-71-5; molecular formula: C₁₆H₁₄N₂O; molecular weight: 250.30 g/mol) is a pyrazole-phenol hybrid compound. Its structure consists of a central pyrazole ring substituted with a phenyl group at the 5-position and a hydroxyl-bearing phenol ring at the 3-position. This compound is notable for its dual functionality as a CFTR (cystic fibrosis transmembrane conductance regulator) corrector and potentiator, designated as VRT-532 in pharmacological studies . It modulates ATPase activity in ΔPhe508-CFTR mutants, increasing channel open time by reducing ATP turnover . Additionally, derivatives of this scaffold have shown promise in anti-inflammatory applications through molecular docking studies targeting the 1B17 protein .

Properties

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-9-5-4-8-12(15)14-10-13(16-17-14)11-6-2-1-3-7-11/h1-10,18H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBNRZCPFRLDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-phenyl-1H-pyrazol-3-yl)phenol can be synthesized through the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction typically involves the following steps:

Formation of Chalcones: The initial step involves the formation of chalcones through a base-catalyzed Claisen–Schmidt condensation reaction.

Cyclization: The chalcones are then cyclized with hydrazine hydrate or phenylhydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Condensation and Cyclization

A common route involves the reaction of phenylhydrazine with chalcones (α,β-unsaturated ketones) under basic conditions. For example:

-

Step 1 : Formation of chalcone intermediates via aldol condensation between substituted acetophenones and salicylaldehyde derivatives .

-

Step 2 : Cyclization with phenylhydrazine in ethanol under reflux (80°C for 5 h) to form the pyrazole ring .

-

Conditions : Use of NaOH as a base, ethanol as solvent, and purification via recrystallization .

| Parameter | Value/Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 5 h |

| Yield | Varies (e.g., 55–86% in related systems) |

Alternative Routes

Other methods include:

-

Suzuki–Miyaura coupling to introduce aryl groups, followed by condensation with hydrazine derivatives.

-

Vilsmeier-Haack reaction for chloroformylation, enabling further functionalization .

Oxidation

The phenolic hydroxyl group undergoes oxidation to form quinones under acidic conditions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction

The pyrazole ring can be reduced to pyrazoline derivatives using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Substitution Reactions

-

Electrophilic aromatic substitution : Halogenation (Br₂/Cl₂) or nitration occurs at the phenolic ring under Lewis acid catalysis (e.g., FeCl₃).

-

Nucleophilic substitution : Reaction with amines or thiols under basic conditions to modify the hydroxyl group.

Photochemical Reactions

Pyrazole derivatives often exhibit photochromic behavior . For example, UV irradiation (365 nm) induces a structural rearrangement, converting the closed pyrazole form to an open-ring isomer .

| Reaction Type | Trigger | Product |

|---|---|---|

| Photochromic reaction | UV light | Open-ring isomer |

| Thermal reversal | Dark storage | Closed pyrazole form |

Biological Activity-Driven Reactions

While not direct chemical reactions, the compound’s anti-inflammatory and anticancer properties are linked to interactions with biological targets:

Scientific Research Applications

Biological Applications

The biological activities of 2-(5-phenyl-1H-pyrazol-3-yl)phenol have been extensively studied, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves interaction with biological macromolecules, which can inhibit the activity of specific enzymes or modulate receptor functions .

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation, where such compounds may serve as therapeutic agents .

Industrial Applications

Beyond its biological significance, this compound has notable applications in industry:

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, where it serves as an important building block for developing herbicides and pesticides. Its ability to interact with various biological targets makes it valuable in this sector.

Material Science

The structural properties of this compound allow it to be used in the development of fluorescent probes and electroluminescent materials . Research into its crystal structures has indicated potential for use in advanced materials due to its unique electronic properties .

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Material Development : Research into the use of this compound in creating fluorescent materials revealed promising results, indicating its applicability in optoelectronic devices .

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pyrazole-phenol core allows diverse substitutions, significantly altering biological and physical properties. Key derivatives include:

Photophysical Properties in Metal Complexes

Copper(I) complexes incorporating 2-(5-phenyl-1H-pyrazol-3-yl)pyridine demonstrate tunable emission properties. Bulky phosphine ligands (e.g., Xantphos) stabilize triplet excited states, achieving quantum yields up to 78%, whereas smaller ligands (e.g., PPh₃) show lower efficiency (<10%) .

Material Science

- Aromatic Polymers: Nitrophenoxy-substituted derivatives form thermally stable polymers with low dielectric constants, suitable for high-performance electronics .

- Luminescent Materials : Copper(I) complexes serve as cost-effective alternatives to rare-earth phosphors in OLEDs .

Critical Analysis of Structural and Functional Trends

- Hydrogen Bonding: Intramolecular O—H⋯N bonds in this compound derivatives enforce planarity between pyrazole and phenol rings, enhancing π-conjugation and stability .

- Steric Effects: Bulky substituents (e.g., 4-nitrophenoxy) reduce biological activity but improve thermal stability in polymers .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo, nitro) increase oxidative stability, whereas electron-donating groups (e.g., methoxy) enhance radical scavenging .

Biological Activity

2-(5-phenyl-1H-pyrazol-3-yl)phenol, also known as a pyrazole derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of pyrazoles that exhibit a variety of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will detail the biological activities of this compound, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 240.26 g/mol. Its structure comprises a phenolic group and a pyrazole ring, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrate its effectiveness against various bacterial strains. The following table summarizes the results of antimicrobial activity against selected pathogens:

| Compound | Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 50 |

| This compound | Staphylococcus aureus | 18 | 25 |

| This compound | Candida albicans | 12 | 100 |

These findings indicate that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, in a carrageenan-induced paw edema model, the compound significantly reduced paw swelling compared to control groups .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In cell line studies, it has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as B-Raf and ERK . The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| WM266.4 (melanoma) | 1.75 | B-Raf inhibition |

| MCF7 (breast cancer) | 10 | Induction of apoptosis |

| A549 (lung cancer) | 8 | Cell cycle arrest |

These results suggest that this compound may serve as a lead compound for developing new anticancer agents .

Case Studies

In a recent study published in Pharmaceutical Biology, researchers synthesized various derivatives of pyrazole and evaluated their biological activities. Among these, this compound exhibited notable antibacterial effects against both Gram-negative and Gram-positive bacteria, alongside promising anti-inflammatory properties .

Another study focused on the compound's ability to inhibit tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with the pyrazole derivative compared to untreated controls, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(5-phenyl-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of β-keto esters or chalcone derivatives with hydrazine hydrate. For example, 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol is prepared by reacting 4-methyl-2-hydroxyacetophenone with phenyl hydrazine under reflux in ethanol, followed by acid-catalyzed cyclization (yield ~65–72%) . Optimization includes solvent selection (DMF for higher polarity), temperature control (70–90°C), and stoichiometric ratios (1:1.2 hydrazine:ketone). Impurities like uncyclized intermediates are minimized via recrystallization from DMF/ethanol mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

- Methodology :

- NMR : NMR confirms the phenolic -OH (δ 10–12 ppm) and pyrazole protons (δ 6.5–7.5 ppm). Discrepancies in splitting patterns may arise from tautomerism; deuterated DMSO is preferred to stabilize the enol form .

- IR : Stretching bands at 3200–3400 cm (O-H) and 1500–1600 cm (C=N/C=C) validate the structure.

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 263.1. Discrepancies in fragmentation require cross-validation with HRMS .

Q. How are common impurities identified during synthesis, and what purification strategies are effective?

- Methodology : Side products like 3-phenyl-1H-pyrazole (from incomplete cyclization) or dimeric adducts are identified via TLC (R 0.3–0.5 in ethyl acetate/hexane). Column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) achieves >95% purity. Recrystallization in ethanol/water (1:3) further removes polar impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., monoclinic P2/n space group, a = 12.136 Å, b = 10.907 Å) confirms bond lengths (C-N: 1.33 Å) and dihedral angles (phenol-pyrazole: 12.5°). Hydrogen-bonding networks (O-H···N, ~2.8 Å) stabilize the crystal lattice. SHELXL refinement (R < 0.05) with anisotropic displacement parameters resolves disorder in phenyl rings .

Q. What strategies are employed to analyze tautomeric equilibria in solution versus solid states?

- Methodology :

- Solid-state : CP/MAS NMR and X-ray diffraction differentiate enol-keto tautomers. For example, the enol form dominates in crystals due to intramolecular H-bonding .

- Solution : Variable-temperature NMR (25–80°C in DMSO-d) monitors proton exchange rates. DFT calculations (B3LYP/6-311++G**) predict tautomer stability (ΔG < 2 kcal/mol) .

Q. How can computational modeling predict the compound’s coordination behavior with transition metals?

- Methodology : Molecular docking (AutoDock Vina) and DFT studies assess binding affinity to metal ions (e.g., Co, Ni). The pyrazole N1 and phenolic O act as bidentate ligands, forming octahedral complexes (bond length ~1.9 Å). Spectrophotometric titration (UV-Vis, λ 450 nm) validates ML stoichiometry .

Q. What role does this compound play in designing functional polymers, and how are thermal stability properties evaluated?

- Methodology : Incorporating the pyrazole-phenol moiety into polyamide backbones enhances thermal stability (TGA: decomposition >300°C). Dynamic mechanical analysis (DMA) measures glass transition temperatures (T ~180°C), while FTIR monitors crosslinking via H-bonding. Comparative studies with non-phenolic analogs show 20% higher tensile strength .

Data Contradiction Analysis

Q. How can conflicting reports about biological activity (e.g., antimicrobial vs. inactive) be reconciled?

- Methodology :

- Assay Conditions : Discrepancies arise from MIC testing protocols (e.g., broth microdilution vs. disk diffusion). Standardize using CLSI guidelines (pH 7.2, 37°C).

- Structural Modifications : Nitro or fluoro substituents (e.g., 4-nitrophenoxy derivatives) enhance activity against S. aureus (MIC 8 µg/mL) compared to parent compounds (MIC >64 µg/mL) .

- QSAR Models : Hammett constants (σ) correlate substituent electronic effects with bioactivity (R >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.